4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one
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Overview
Description
4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one is a synthetic compound belonging to the oxazolone family. This compound has garnered significant interest due to its potent biological activity and extensive research applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one typically involves the condensation of 4-(acetyloxy)-3-methoxybenzaldehyde with 2-methyl-4H-oxazol-5-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolones.
Scientific Research Applications
4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-(Hydroxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one
- 4-[[4-(Methoxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one
- 4-[[4-(Ethoxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one
Uniqueness
4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one stands out due to its unique acetyloxy group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential as a therapeutic agent compared to its analogs.
Properties
CAS No. |
39600-31-2 |
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Molecular Formula |
C14H13NO5 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
[2-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C14H13NO5/c1-8-15-11(14(17)19-8)6-10-4-5-12(20-9(2)16)13(7-10)18-3/h4-7H,1-3H3/b11-6- |
InChI Key |
VRLBAMQNHIJOSI-WDZFZDKYSA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=C(C=C2)OC(=O)C)OC)/C(=O)O1 |
SMILES |
CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC)C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC)C(=O)O1 |
39600-31-2 | |
Origin of Product |
United States |
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